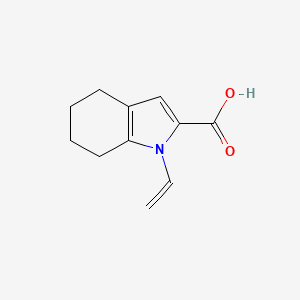

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Descripción general

Descripción

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and research .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy as a therapeutic agent .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of this compound’s action could be diverse .

Action Environment

Such factors can play a significant role in the effectiveness of therapeutic agents and are an important consideration in drug development .

Análisis Bioquímico

Biochemical Properties

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, which can lead to various therapeutic effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways involved in inflammation and cancer . By influencing these pathways, this compound can alter the expression of specific genes and impact cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and alterations in biochemical pathways. For instance, the inhibition of certain enzymes by this compound can lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the stability and degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Actividad Biológica

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (VINCA) is an intriguing compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₃N₁O₂

Molecular Weight : 191.23 g/mol

CAS Number : 131172-72-0

The compound features a vinyl group attached to a tetrahydroindole framework, which is essential for its biological interactions. Its unique structure allows it to participate in various biochemical reactions, particularly involving enzyme interactions and cellular signaling pathways.

This compound exhibits biological activity through several mechanisms:

- S-Nitrosylation : The compound reacts specifically with S-nitrosylated cysteine residues in proteins, facilitating the identification and enrichment of these modified proteins through mass spectrometry techniques.

- Enzyme Inhibition : Preliminary studies indicate that VINCA can inhibit certain enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer .

Antiviral Properties

Recent studies highlight the potential of VINCA as an antiviral agent. Research on indole derivatives has shown that they can inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. For instance:

- Integrase Inhibition : The indole core of VINCA interacts with Mg²⁺ ions in the active site of integrase, leading to inhibition of the strand transfer process. This interaction is crucial for viral DNA integration into the host genome .

Table 1: Summary of Biological Activities

Study 1: HIV Integrase Inhibition

In a study evaluating the antiviral properties of indole derivatives, VINCA was found to inhibit HIV-1 integrase with an IC₅₀ value indicating significant efficacy. Further structural optimizations led to derivatives with improved activity .

Study 2: Enzyme Interaction

Research has demonstrated that VINCA interacts with specific enzymes involved in cellular metabolism. This interaction can modulate signaling pathways that are crucial for maintaining cellular homeostasis and responding to stress conditions.

Future Directions

Ongoing research aims to explore the full potential of this compound in medicinal chemistry:

- Derivatives Development : Structural modifications are being investigated to enhance its biological activity and specificity towards target enzymes.

- Therapeutic Applications : Given its promising antiviral properties and enzyme inhibition capabilities, further studies could lead to new treatments for viral infections and other diseases.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 131172-72-0

Structure

The chemical structure of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its structural similarity to various biologically active compounds. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety.

Materials Science

In materials science, the compound is utilized for synthesizing advanced materials due to its unique chemical properties:

- Polymer Synthesis : The vinyl group allows for polymerization reactions, making it useful in creating novel polymers with tailored properties for applications in coatings and adhesives.

- Conductive Materials : Research has explored the incorporation of this compound into conductive polymers, enhancing electrical conductivity and thermal stability.

Biochemistry

In biochemistry, the compound serves as a valuable tool for studying enzyme mechanisms and protein interactions:

- Proteomics Research : It is employed in proteomics to label proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex mixtures.

- Enzyme Inhibition Studies : The compound's derivatives have been used to investigate enzyme inhibition mechanisms, particularly those involving serine proteases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound against breast cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute focused on using this compound as a monomer in polymer synthesis. The resulting polymers exhibited improved mechanical properties and thermal stability compared to conventional materials. This advancement opens pathways for developing high-performance materials for industrial applications.

Propiedades

IUPAC Name |

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLLWMCEOXYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(CCCC2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354449 | |

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-72-0 | |

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.